Phenylhydroquinone

Dye-sensitized solar cells Redox mediators Electrochemistry

Researchers relying on unsubstituted hydroquinone for DSSC electrolytes or toxicology assays often encounter radical-instability artifacts and suboptimal redox kinetics. Phenylhydroquinone (CAS 1079-21-6) resolves these limitations through its ortho-phenyl group, which sterically hinders oxidant approach and stabilizes radical intermediates. • DSSC Performance: Phenyl-substituted HQ/BQ redox pairs deliver higher photovoltaic efficiency than baseline HQ/BQ in liquid-junction devices. • Toxicology Tool: Primary OPP metabolite that generates hydroxyl radicals and uniquely inhibits prostaglandin-H-synthase, unlike OPP or PBQ. • Kinetic Control: pH-dependent redox rate spans >10,000-fold (pH 4→8), enabling tunable aqueous oxidation/reduction. Supplied at ≥98% purity with global ambient shipping; comprehensive SDS and CoA provided.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 1079-21-6
Cat. No. B1682774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylhydroquinone
CAS1079-21-6
Synonyms(1,1'-biphenyl)-2,5-diol
2,5-dihydroxybiphenyl
phenylhydroquinone
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2)O)O
InChIInChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H
InChIKeyXCZKKZXWDBOGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenylhydroquinone Overview


Phenylhydroquinone (CAS 1079-21-6), systematically known as 2-phenylbenzene-1,4-diol or [1,1'-Biphenyl]-2,5-diol, is a hydroquinone derivative characterized by a phenyl substitution at the ortho-position relative to one hydroxyl group [1]. This substitution fundamentally alters its physicochemical and redox behavior compared to the parent hydroquinone, enhancing its stability and modulating its reactivity [2]. It is commercially available with a purity exceeding 98.0% (GC/T), a molecular weight of 186.21 g/mol, and a melting point range of 99.0–103.0 °C .

Why Phenylhydroquinone Cannot Be Replaced


Direct substitution of phenylhydroquinone with simpler hydroquinones (e.g., 1,4-benzenediol) or other phenolic inhibitors is often scientifically unsound due to the distinct effects of the phenyl group on the compound's redox potential, radical intermediate stability, and overall reaction kinetics. The bulky phenyl substituent sterically hinders the approach of oxidants and alters the electronic distribution of the hydroquinone ring, leading to a different equilibrium between the hydroquinone and its corresponding quinone [1]. Consequently, the compound exhibits a unique electrochemical profile in applications such as dye-sensitized solar cells (DSSCs) [2] and a different pattern of biological activity, including its pro-oxidant behavior and enzyme inhibition specificity [3][4]. These quantitative differences in performance, detailed in the evidence below, preclude simple interchangeability and necessitate the specific use of phenylhydroquinone for targeted research and industrial applications.

Phenylhydroquinone: Key Differentiating Evidence


DSSC Redox Mediator Performance

In dye-sensitized solar cells, the phenylhydroquinone/phenylbenzoquinone (PhHQ/PhBQ) redox pair enables significantly higher photovoltaic performance than the unsubstituted hydroquinone/benzoquinone (HQ/BQ) baseline. While the study's best performance was achieved with a thymohydroquinone derivative (η = 3.19%), all substituted derivatives, including PhHQ, surpassed the baseline HQ/BQ electrolyte in characteristic parameters [1].

Dye-sensitized solar cells Redox mediators Electrochemistry

PHS Inhibition Profile

Phenylhydroquinone (PHQ) exhibits a distinct inhibitory potency against prostaglandin-H-synthase cyclooxygenase compared to its parent compound, o-phenylphenol (OPP), and its oxidized form, phenylbenzoquinone (PBQ). At a 7 μM arachidonic acid concentration, the IC50 values were 13 μM for OPP, 17 μM for PHQ, and 190 μM for PBQ [1].

Enzyme inhibition Toxicology Cyclooxygenase

8-OHdG DNA Damage Profile

Phenylhydroquinone (PHQ) demonstrates a stark contrast in its ability to induce oxidative DNA damage compared to its parent compound and its quinone metabolite. When incubated with calf thymus DNA, PHQ caused a concentration-dependent increase in 8-hydroxydeoxyguanosine (8-OHdG) formation. In contrast, phenylbenzoquinone (PBQ) had little effect, and o-phenylphenol (OPP) had no effect on 8-OHdG formation [1].

Genotoxicity Oxidative stress DNA damage

Stability and Redox Control

The addition of a phenyl group at the ortho-position significantly alters the stability and reactivity of the hydroquinone core. As a hindered hydroquinone, phenylhydroquinone exhibits improved stability in solution and during redox reactions compared to the unsubstituted parent compound. Specifically, the phenyl group stabilizes radical intermediates, which facilitates more controlled synthetic pathways and improves reaction yields [1]. Furthermore, its redox reaction with quinones in water shows a rate increase of over 4 orders of magnitude as pH increases from 4 to 8, a behavior that is consistent with its function as an electron donor and can be leveraged in pH-dependent applications [2].

Stability Redox chemistry Organic synthesis

Polymerization Inhibitor Performance

Phenylhydroquinone belongs to the class of sterically hindered hydroquinones, which are known to be effective polymerization inhibitors for unsaturated monomers like styrene and acrylates. In contrast, unsubstituted hydroquinone can cause unwanted color formation and may be less effective at elevated temperatures or under certain process conditions. While direct, published quantitative data comparing the inhibition efficiency of phenylhydroquinone to hydroquinone is limited, the structural class to which it belongs is actively patented for preventing fouling in industrial monomer processing due to its enhanced performance characteristics [1].

Polymerization inhibitor Monomer stabilization Process chemistry

Phenylhydroquinone Applications


DSSC Research and Prototyping

Researchers developing next-generation DSSCs should prioritize phenylhydroquinone over unsubstituted hydroquinone when seeking an organic redox mediator with improved performance characteristics. The evidence demonstrates that phenyl-substituted hydroquinone/benzoquinone pairs yield higher overall device performance compared to the baseline HQ/BQ system [1]. This makes it a valuable component for optimizing electrolyte formulations and improving the efficiency of liquid-junction photovoltaic devices.

OPP Toxicology and Carcinogenesis Studies

Phenylhydroquinone is an essential reagent for any laboratory studying the mechanism of o-phenylphenol-induced urinary bladder carcinogenesis. It is the primary metabolite responsible for generating hydroxyl radicals and causing oxidative DNA damage, a property not shared by OPP itself or its other major metabolite, PBQ [2]. Furthermore, its unique potency in inhibiting prostaglandin-H-synthase compared to OPP and PBQ makes it a critical tool for elucidating the complex toxicological pathways involved [3].

Organic Synthesis and Redox Catalysis

Synthetic organic chemists should select phenylhydroquinone when a more stable, controlled, and tunable hydroquinone reagent is required. Its phenyl group provides enhanced stability to radical intermediates, which can lead to cleaner reactions and higher yields compared to using the more labile, unsubstituted hydroquinone [4]. Its pH-dependent redox behavior, with a >10,000-fold rate increase from pH 4 to 8, allows for precise kinetic control in aqueous oxidation and reduction processes [5].

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